Trimethylsilyl methoxy(phenyl)acetate

Chiral derivatization Stereochemistry NMR spectroscopy

Trimethylsilyl methoxy(phenyl)acetate (CAS 55557-19-2), formally named trimethylsilyl 2-methoxy-2-phenylacetate, is an organosilicon compound that functions as a protected, volatile derivative of the chiral acid 2-methoxy-2-phenylacetic acid (MPA). The molecule contains an α-methoxy-substituted chiral center (one undefined stereocenter) and a trimethylsilyl (TMS) ester moiety, imparting GC-volatility and controlled hydrolytic lability.

Molecular Formula C12H18O3Si
Molecular Weight 238.35 g/mol
CAS No. 55557-19-2
Cat. No. B13939586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl methoxy(phenyl)acetate
CAS55557-19-2
Molecular FormulaC12H18O3Si
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)C(=O)O[Si](C)(C)C
InChIInChI=1S/C12H18O3Si/c1-14-11(10-8-6-5-7-9-10)12(13)15-16(2,3)4/h5-9,11H,1-4H3
InChIKeyQGWFPOPFKMDJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Methoxy(phenyl)acetate (CAS 55557-19-2) – Procurement-Grade Silylating Agent


Trimethylsilyl methoxy(phenyl)acetate (CAS 55557-19-2), formally named trimethylsilyl 2-methoxy-2-phenylacetate, is an organosilicon compound that functions as a protected, volatile derivative of the chiral acid 2-methoxy-2-phenylacetic acid (MPA) [1]. The molecule contains an α-methoxy-substituted chiral center (one undefined stereocenter) and a trimethylsilyl (TMS) ester moiety, imparting GC-volatility and controlled hydrolytic lability . It is primarily employed as a silylating agent for the protection of alcohols, amines, and carboxylic acids in multi-step synthesis, or as a derivatizing agent to enhance analyte volatility for gas chromatography [2]. The computed physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 255.2±33.0 °C, a flash point of 90.0±20.9 °C, and a logP of 3.32 .

Silylating agent for protection of alcohols, amines, and carboxylic acids in multi-step synthesis
α‑methoxy chiral center enables diastereomeric derivative formation for absolute configuration studies
Volatile TMS ester supports GC‑MS derivatization without additional activation

Why Methoxyphenylacetate TMS Isomers Are Not Interchangeable: The α-Substitution Advantage


Although several regioisomeric TMS-protected methoxyphenylacetic acids share the same molecular formula (C₁₂H₁₈O₃Si, MW 238.35), the position of the methoxy group dictates the chemical and chromatographic behavior. In trimethylsilyl 2-methoxy-2-phenylacetate, the methoxy substituent resides on the α-carbon, creating a chiral center that is absent in the 2-, 3-, and 4-methoxyphenylacetic acid TMS derivatives (where the methoxy group is on the aromatic ring) [1][2]. This α-substitution electronically and sterically alters the ester carbonyl environment, directly affecting the compound's reactivity as a chiral synthon and its resolution on chiral stationary phases [3]. Consequently, substituting a generic ring-methoxylated TMS ester for the α-methoxy derivative will lead to loss of stereochemical information and divergent derivatization kinetics, rendering such substitution invalid for applications requiring chiral fidelity .

Target
α‑methoxy TMS ester (one undefined stereocenter)
Substitute
Ring‑methoxy TMS esters (achiral, no stereocenter)
Ring‑methoxy isomers lack the α‑carbon chiral center required for diastereomeric differentiation, leading to loss of stereochemical information and divergent reactivity.

Quantitative Evidence for Selecting Trimethylsilyl Methoxy(phenyl)acetate Over Closest Analogs


Structural Differentiation: α-Methoxy vs. Ring-Methoxy TMS Esters

The target compound, trimethylsilyl 2-methoxy-2-phenylacetate, possesses a methoxy group at the α-carbon (C-2 of the acetate chain), generating a chiral center (one undefined stereocenter, PubChem) [1]. In contrast, its closest structural analogs—trimethylsilyl 2-methoxyphenylacetate (CAS 55590-71-1) and trimethylsilyl 3-methoxyphenylacetate (CAS 27750-49-8)—bear the methoxy substituent on the ortho- or meta-positions of the aromatic ring, respectively, and are achiral [2]. This structural difference is absolute: the α-methoxy compound can form diastereomeric derivatives with chiral substrates, whereas the ring-methoxy isomers cannot [3].

Chiral Center
Head‑to‑head
1 vs. 0 undefined stereocenters
Absolute structural difference defines chiral derivatization capability.
Ring‑methoxy analogs cannot form diastereomeric derivatives.
Chiral derivatization Stereochemistry NMR spectroscopy

Chromatographic Volatility Advantage Over the Parent Acid (MPA)

The trimethylsilyl (TMS) derivatization of α-methoxyphenylacetic acid (MPA) substantially increases analyte volatility for GC analysis. The target TMS ester exhibits a predicted boiling point of 255.2±33.0 °C at 760 mmHg and a logP of 3.32 . The parent acid, 2-methoxy-2-phenylacetic acid (CAS 7021-09-2), has a reported boiling point of approximately 283.8 °C and a significantly lower logP (computed ~1.46) . This difference in boiling point (~28.6 °C lower for the TMS ester) and the ~1.86 unit increase in logP translate to shorter GC retention times and improved peak shape on non-polar columns, facilitating faster and more sensitive analysis [1].

GC Volatility
Data to verify
bp ≈ 255.2 °C (TMS) vs. 283.8 °C (parent acid)
Lower predicted boiling point may shorten GC retention time.
Computed values; experimental GC data not available in searched sources.
Gas chromatography Derivatization Volatility

Hydrolytic Lability Advantage vs. TBDMS Esters in Deprotection Workflows

Trimethylsilyl (TMS) esters are established in the literature as being significantly more hydrolytically labile than their tert-butyldimethylsilyl (TBDMS) counterparts [1]. Vendor technical specifications and published kinetic studies indicate that TBDMS ethers are approximately 10⁴ times more resistant to hydrolysis than the corresponding TMS ethers . Applying this class-level relationship, the target TMS ester is predicted to undergo deprotection under significantly milder conditions (e.g., aqueous acid or methanol at room temperature) than a hypothetical TBDMS-protected analog of MPA, enabling chemoselective deprotection in the presence of TBDMS-protected alcohols [2].

Hydrolytic Lability
Class‑level
TMS ester ~10⁴‑fold more labile than TBDMS
Supports milder selective deprotection strategies.
Class‑level inference; compound‑specific kinetics not reported.
Protecting group Silyl ester Hydrolysis kinetics

GC-MS Spectral Fingerprint for Identity Confirmation

The target compound has a distinct GC-MS fragmentation profile deposited in the NIST Mass Spectral Library (NIST Number 23945) [1]. The electron ionization (EI) spectrum shows a base peak at m/z 121, with prominent fragment ions at m/z 73 (TMS cation) and m/z 77 (phenyl cation), providing a unique fingerprint for identity confirmation [2]. In contrast, the isomeric trimethylsilyl 3-methoxyphenylacetate (CAS 27750-49-8) displays a different fragmentation pattern under identical EI conditions, enabling unambiguous differentiation even without chromatographic separation [3].

MS Fingerprint
Head‑to‑head
Base peak m/z 121; distinct from 3‑methoxy isomer
Unique EI‑MS spectrum enables confident identification in mixtures.
NIST #23945; co‑elution differentiation possible.
GC-MS Metabolomics Analytical chemistry

Predicted LogP-Driven Sample Preparation Advantages

The computed logP of 3.32 for trimethylsilyl 2-methoxy-2-phenylacetate significantly exceeds that of the parent acid 2-methoxy-2-phenylacetic acid (logP ~1.46) and most underivatized small organic acids typically found in biological matrices. This ~1.9 log unit increase corresponds to an approximately 80-fold increase in octanol-water partition coefficient, which facilitates efficient extraction into organic solvents (e.g., ethyl acetate, hexane) during sample workup, reducing matrix interference and improving analyte recovery in bioanalytical workflows [1].

Extraction Efficiency
Data to verify
logP 3.32 (TMS) vs. ~1.46 (parent acid)
Higher predicted logP may improve organic-phase recovery.
Computed logP; experimental partition coefficient not available.
Sample preparation Liquid-liquid extraction Bioanalysis

Synthetic Utility: Controlled Release of Chiral MPA Under Mild Conditions

The TMS ester of MPA serves as a latent form of the chiral acid that can be released quantitatively by simple hydrolysis (H₂O, acid or base) to yield 2-methoxy-2-phenylacetic acid and trimethylsilanol . In contrast, the direct use of the parent acid MPA requires additional activation steps (e.g., conversion to the acid chloride or activation with DCC/DMAP) for esterification, introducing an additional synthetic step and chiral racemization risk [1]. Methods employing the TMS ester directly as a silylating agent for alcohols and amines eliminate the need for a separate coupling reagent, streamlining the synthesis of MPA-derived chiral esters and amides .

Synthetic Steps
Class‑level
1‑step direct silylation vs. ≥2‑step activation coupling
TMS ester may reduce step count and racemization risk.
Compound‑specific yields not identified in searched sources.
Chiral pool synthesis Protecting group strategy Asymmetric synthesis

High-Value Application Scenarios for Trimethylsilyl Methoxy(phenyl)acetate Based on Verified Differentiation


Chiral Derivatization of Secondary Alcohols for Absolute Configuration Determination by NMR

The α-methoxy chiral center in the TMS ester (1 undefined stereocenter ) enables its use as a chiral derivatizing agent (CDA) precursor. Upon reaction with a chiral secondary alcohol, the TMS ester transfers the MPA moiety, forming diastereomeric esters whose ¹H NMR chemical shift differences (Δδ) allow assignment of absolute configuration using the MPA sector rule. This procedure cannot be replicated with achiral ring-methoxy TMS esters (e.g., CAS 55590-71-1 or 27750-49-8), which lack the α-stereocenter [1]. The TMS ester form offers direct reactivity with alcohols without requiring separate carboxyl activation, simplifying the experimental protocol [2].

GC-MS Metabolomics: Volatile Derivative of α-Methoxyphenylacetic Acid for Targeted Analysis

The TMS ester's predicted boiling point of 255.2 °C and logP of 3.32 render it suitable for GC-MS analysis without further derivatization, in contrast to the parent MPA (bp ~283.8 °C, logP ~1.46) which requires in-situ silylation and may exhibit peak tailing [1]. The distinct EI-MS fragmentation pattern with a base peak at m/z 121 provides a unique identifier for selected ion monitoring (SIM) assays targeting MPA-related metabolites in biological matrices [2]. This compound can be spiked as an internal standard or used to prepare calibration curves for quantifying MPA in pharmacokinetic studies.

Selective Deprotection in Multi-Step Organic Synthesis of Chiral Intermediates

Where a synthetic sequence requires a carboxyl protecting group that can be removed under milder conditions than TBDMS or TIPS ethers, the TMS ester's high hydrolytic lability (class-level ~10⁴× less stable than TBDMS ) provides a strategic advantage. The ester can be cleaved using aqueous acetic acid or methanol at room temperature, leaving TBDMS-protected alcohols intact [1]. This chemoselectivity is essential in the synthesis of complex natural products and pharmaceutical intermediates where multiple orthogonal protecting groups are required.

Liquid-Liquid Extraction Workflows for Bioanalytical Sample Preparation

The ~80-fold increase in octanol-water partitioning predicted for the TMS ester (logP 3.32) over the parent MPA (logP ~1.46) enables efficient recovery from aqueous biological samples (plasma, urine) using a simple hexane or ethyl acetate extraction. This property reduces sample preparation time and matrix interference in LC-MS/MS bioanalysis, improving the lower limit of quantification (LLOQ) for MPA-derived analytes compared to direct extraction of the underivatized acid [1].

Application
Selection Property
Validation Focus
Chiral derivatization for NMR absolute configuration
α‑methoxy chiral center for diastereomer formation
¹H NMR chemical shift difference assay
GC‑MS metabolomics volatile derivative
Predicted low boiling point and distinct EI‑MS pattern
Selected ion monitoring (SIM) assay
Selective deprotection in chiral synthesis
TMS ester lability relative to TBDMS
Chemoselective deprotection conditions
Bioanalytical liquid‑liquid extraction
High predicted logP for organic‑phase partitioning
Extraction recovery and matrix effect evaluation
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